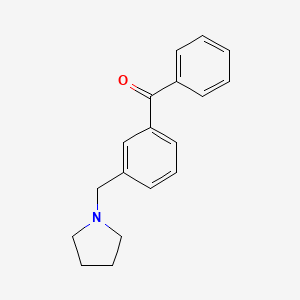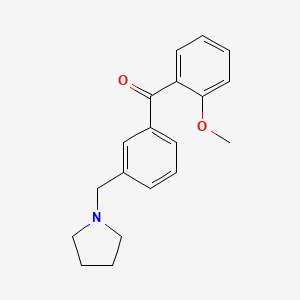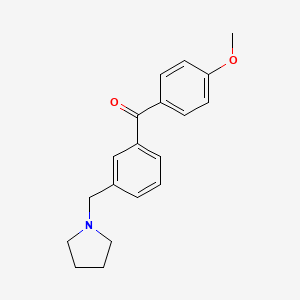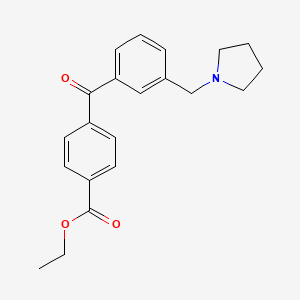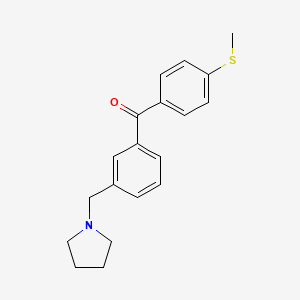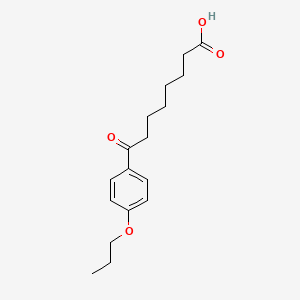
8-oxo-8-(4-n-propoxyphenyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymer Synthesis and Biomedical Applications :
- Copolyesters derived from hydroxyphenylalkanoic acids, including 8-Oxo-8-(4-propoxyphenyl)octanoic acid, have been synthesized for potential biomedical applications. These copolymers exhibit interesting properties like high insolubility in most solvents, inherent viscosities, and thermal behavior conducive to nematic phase formation. This makes them suitable for biomedical uses due to their hydrolytically degradable aliphatic carbonyl group and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Liquid Crystalline Behavior :
- The liquid crystalline behavior of 8-Oxo-8-(4-propoxyphenyl)octanoic acid has been characterized, revealing that it is a thermotropic liquid crystal. This study involved synthesis, chemical structure confirmation, and phase transition characterization using differential scanning calorimetry and polarizing microscopy (Cai Li, 2009).
Bio-Lubricant Base Stocks :
- Derivatives of 8-Oxo-8-(4-propoxyphenyl)octanoic acid have been synthesized and evaluated for bio-lubricant properties. The study focused on the density, acid number, base number, and iodine value of these compounds, discussing the effect of dioxane and dioxepane heterocyclic rings on bio-lubricant properties. This research highlights the potential of these compounds as promising bio-lubricants in real applications (Wahyuningsih & Kurniawan, 2020).
DNA Research and Genomic Applications :
- A study on Adenosine-1,3-diazaphenoxazine derivatives demonstrated selective base pair formation with 8-oxo-2'-deoxyguanosine, an analogue of 8-Oxo-8-(4-propoxyphenyl)octanoic acid, in DNA. This work is significant for genomic research as it provides a tool for the selective detection of 8-oxo-dG in DNA without requiring chemical or enzymatic treatment (Taniguchi et al., 2011).
Optical Gating in Nanofluidic Devices :
- The compound has been used in the development of nanofluidic devices. By decorating the inner surface of channels with photolabile hydrophobic molecules derived from 8-Oxo-8-(4-propoxyphenyl)octanoic acid, researchers demonstrated optical gating, which has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid typically involves the reaction of 4-n-propoxybenzaldehyde with octanoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for
Properties
IUPAC Name |
8-oxo-8-(4-propoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-13-21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZSNNAKHDUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645444 |
Source


|
| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-82-7 |
Source


|
| Record name | η-Oxo-4-propoxybenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)
![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
